

Application Note: In Vivo Implementation of AT7519 (CDK Inhibitor)

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Compound of Interest

Compound Name: Pubchem_57369830

CAS No.: 70431-34-4

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Introduction & Mechanism of Action

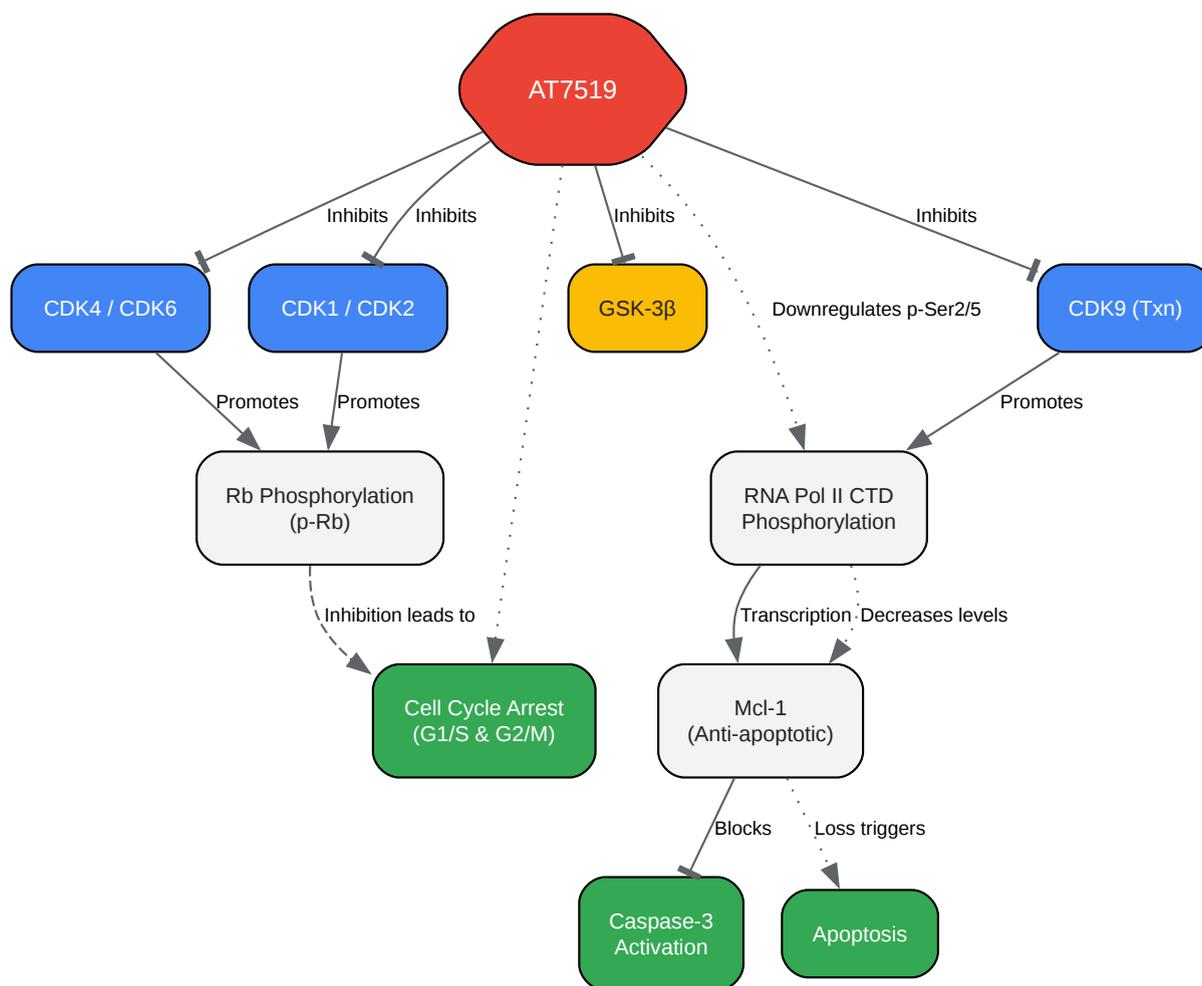
AT7519 is a potent, small-molecule multi-cyclin-dependent kinase (CDK) inhibitor.[1][2] Unlike selective CDK4/6 inhibitors, AT7519 exhibits a broad inhibitory profile against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9. This broad-spectrum activity allows it to target the cell cycle at multiple checkpoints while simultaneously inhibiting transcription via CDK9, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.

Therapeutic Potential[2][3][4]

- Primary Indications: Multiple Myeloma (MM), Neuroblastoma (MYCN-amplified), Colon Cancer, and Leukemia (CLL/AML).
- Key Differentiator: Dual mechanism of cell cycle arrest (G0/G1 and G2/M) and transcriptional repression (CDK9 inhibition
RNA Pol II dephosphorylation).

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of AT7519 on cell cycle and transcriptional machinery.



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Caption: AT7519 inhibits cell cycle CDKs (1, 2, 4,[3][4] 6) and transcriptional CDK9, driving arrest and apoptosis.

Formulation & Preparation

CRITICAL: AT7519 is available as a Free Base or a Hydrochloride (HCl) Salt. The formulation strategy depends entirely on the form you possess.

Protocol A: AT7519 Hydrochloride (Preferred for In Vivo)

The HCl salt is significantly more water-soluble and is the standard for intraperitoneal (IP) administration in mice.

- Vehicle: 0.9% Saline (Sterile 0.9% NaCl).
- Solubility: ~5 mg/mL (clear solution).[4]
- Stability: Prepare fresh daily. Do not store aqueous solutions >24 hours.

Preparation Steps:

- Weigh the required amount of AT7519 HCl powder.
- Add a small volume of sterile saline (approx. 80% of final volume).
- Vortex vigorously for 1-2 minutes until fully dissolved.
- Adjust to final volume with saline.
- Filter sterilize using a 0.22 μ m PES syringe filter.

Protocol B: AT7519 Free Base (Alternative)

The free base is insoluble in water and requires organic co-solvents. Use this if the HCl salt is unavailable.

- Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[3]
- Preparation Order (Must be followed to avoid precipitation):
 - Dissolve AT7519 Free Base in 100% DMSO (10% of final volume). Vortex until clear.
 - Add PEG300 (40% of final volume). Vortex.
 - Add Tween 80 (5% of final volume). Vortex.
 - Slowly add warm (37°C) Saline (45% of final volume) while vortexing.

Experimental Design: In Vivo Efficacy

This section details the standard dosing regimens derived from validated xenograft studies (e.g., HCT116, MM.1S, Neuroblastoma).

Dosing Regimens

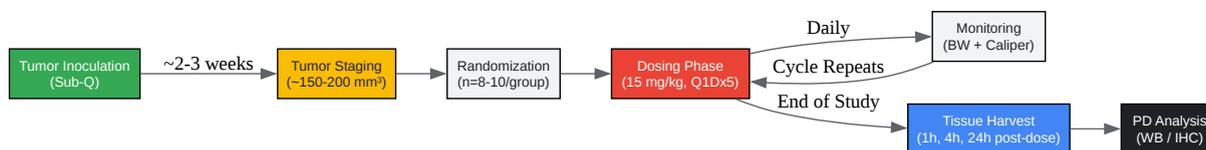
Parameter	Standard Protocol	Aggressive Protocol	Notes
Route	IP (Intraperitoneal)	IV (Intravenous)	IP is most common for efficacy studies.
Dose Range	5 – 15 mg/kg	15 mg/kg	MTD in mice is approx. 15 mg/kg.
Schedule A	Q1D × 5 days, 2 days off	-	Mimics clinical "5 days on" cycle.
Schedule B	3 times per week (M/W/F)	-	Maintenance dosing for >3 weeks.
Duration	2 – 3 Weeks	2 Weeks	Monitor body weight daily.

Pharmacokinetics (PK) Profile (Mouse)

- Tmax: ~0.5 – 1 hour (IP).
- Half-life (t_{1/2}): Plasma ~1.1 hours; Tumor ~3.0 hours.
- Bioavailability: ~100% (IP vs IV).
- Clearance: Moderate (55 mL/min/kg).

Step-by-Step Workflow: Efficacy Study

This workflow outlines the execution of a xenograft study using AT7519.



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Caption: Workflow for AT7519 efficacy study from inoculation to pharmacodynamic analysis.

Detailed Protocol

- Inoculation: Inject

cells (e.g., HCT116 or MM.1S) subcutaneously into the flank of immunocompromised mice (SCID or Nude).

- Staging: Allow tumors to reach 150–200 mm³. Randomize mice into groups (Vehicle vs. AT7519 15 mg/kg).

- Administration:

- Calculate volume based on body weight (Standard: 10 mL/kg).

- Example: For a 20g mouse, inject 200 µL of a 1.5 mg/mL solution to achieve 15 mg/kg.

- Monitoring: Measure tumors via caliper ($L \times W^2$) every 2-3 days. Weigh mice daily. Stop treatment if body weight loss >15%.

- Sampling (Critical for PD):

- To validate mechanism, harvest tumors at 1, 4, and 24 hours after the last dose.

- Flash freeze tumor samples in liquid nitrogen for Western Blot.

- Fix separate samples in formalin for IHC (Caspase-3).

Pharmacodynamic (PD) Biomarkers

To confirm AT7519 is hitting its targets in vivo, assay the following biomarkers in tumor lysates.

Target	Biomarker	Expected Change	Timepoint (Post-dose)
CDK2	p-Rb (Thr821 / Ser780)	Decrease	1 – 4 hours
CDK2	p-NPM (Thr199)	Decrease	1 – 4 hours
CDK1	p-PP1 (Thr320)	Decrease	4 – 24 hours
CDK9	p-RNA Pol II (Ser2 / Ser5)	Decrease	1 – 6 hours
Apoptosis	Cleaved Caspase-3	Increase	24 – 48 hours
Survival	Mcl-1 Protein	Decrease	4 – 24 hours

Expert Insight: The downregulation of Mcl-1 (via CDK9 inhibition) is often the most sensitive predictor of efficacy in hematological models (MM, AML). In solid tumors, p-Rb loss is the standard readout for cell cycle arrest.

Troubleshooting & Best Practices

- **Solubility Issues:** If using the HCl salt and precipitation occurs, ensure the saline is at room temperature. If using the Free Base, ensure the DMSO stock is completely clear before adding PEG/Saline.
- **Toxicity:** AT7519 can cause transient body weight loss. If weight loss exceeds 10%, introduce a "drug holiday" (skip 1 dose).
- **Vehicle Control:** Always use the exact vehicle composition for the control group. If using the DMSO/PEG mix, the vehicle alone can sometimes cause mild irritation; saline is preferred for this reason.

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